2-(3-Methylphenoxy)ethanol

Description

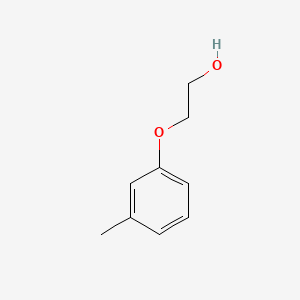

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBXUXVQIOQYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065559 | |

| Record name | Ethanol, 2-(3-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13605-19-1, 37281-57-5 | |

| Record name | 2-(3-Methylphenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13605-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Tolyloxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013605191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(m-Tolyloxy)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(3-methylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(3-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(m-tolyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(methylphenyl)-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-Tolyloxy)ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52X4EDB8HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-(3-Methylphenoxy)ethanol

Executive Summary

2-(3-Methylphenoxy)ethanol (CAS 13605-19-1) represents a critical intermediate in the synthesis of pharmaceutical agents and a functional analog to the widely used preservative 2-phenoxyethanol. Distinguished by the meta-methyl substitution on the aromatic ring, this compound exhibits enhanced lipophilicity compared to its non-methylated parent, influencing its partition coefficient and membrane permeability profiles. This guide provides a rigorous technical analysis of its physicochemical properties, synthesis methodologies, and applications in drug development, designed for researchers requiring high-fidelity data for experimental design and regulatory filing.

Chemical Identity & Structural Analysis

The structural integrity of this compound hinges on the stability of its ether linkage and the reactivity of its primary alcohol tail. The meta-positioning of the methyl group introduces steric and electronic effects that differentiate it from its ortho and para isomers, affecting metabolic stability and receptor binding affinities.

Table 1: Chemical Identification Matrix

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | Ethylene glycol mono-m-tolyl ether; 3-Methylphenoxyethanol |

| CAS Registry Number | 13605-19-1 |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| SMILES | Cc1cccc(OCCO)c1 |

| InChI Key | FFWXHQFJNOGDJE-UHFFFAOYSA-N |

| Structural Class | Glycol Ether / Phenolic Ether |

Physicochemical Property Landscape

Understanding the physicochemical boundaries of this compound is essential for process optimization and formulation. The data below synthesizes experimental values with high-confidence predicted models where specific experimental data is proprietary or sparse.

Table 2: Critical Physicochemical Parameters

| Property | Value / Range | Context & Implications |

| Physical State | Liquid (at 20°C) | Colorless to pale yellow; low viscosity facilitates pumping.[1] |

| Boiling Point | 104–105 °C @ 3 mmHg | High boiling point at atm pressure (~245–255 °C est.) requires high-vacuum distillation for purification. |

| Density | 1.07 g/cm³ | Slightly denser than water; distinct phase separation in aqueous extraction. |

| Refractive Index ( | 1.5320 | High index characteristic of aromatic rings; useful for purity checks. |

| LogP (Octanol/Water) | 1.37 – 1.65 | Moderate lipophilicity; indicates good membrane permeability but limited aqueous solubility compared to phenoxyethanol. |

| Water Solubility | Moderate (~5–10 g/L est.) | The hydrophobic tolyl group reduces solubility relative to phenoxyethanol (~26 g/L). |

| pKa | ~14.8 (Alcohol) | The phenolic pKa is masked by etherification; behaves as a neutral alcohol in physiological pH. |

| Flash Point | >100 °C | Classified as a combustible liquid (Class IIIB); low flammability risk under standard lab conditions. |

Property-Function Logic

The following diagram illustrates how the physicochemical attributes of this compound dictate its behavior in biological and chemical systems.

Figure 1: Correlation between structural features, physicochemical properties, and downstream applications.

Spectral Characteristics

Accurate identification requires recognizing specific spectral fingerprints. The meta-substitution pattern is the key differentiator in NMR analysis.

-

Infrared Spectroscopy (IR):

-

3300–3400 cm⁻¹: Broad O-H stretching vibration (intermolecular H-bonding).

-

2850–2950 cm⁻¹: C-H stretching (aromatic and aliphatic).

-

1580–1600 cm⁻¹: Aromatic C=C ring stretching.

-

1240–1260 cm⁻¹: Asymmetric C-O-C stretching (aryl alkyl ether).

-

1050 cm⁻¹: Primary alcohol C-O stretch.

-

690–780 cm⁻¹: meta-substituted benzene ring deformation.

-

-

¹H NMR (Characteristic Shifts in CDCl₃):

-

δ 7.1–7.2 (1H, t): Aromatic proton at C5 (pseudo-triplet).

-

δ 6.7–6.8 (3H, m): Aromatic protons at C2, C4, C6.

-

δ 4.0–4.1 (2H, t): -O-CH ₂-CH₂-OH (Ether-adjacent methylene).

-

δ 3.9–4.0 (2H, t): -O-CH₂-CH ₂-OH (Alcohol-adjacent methylene).

-

δ 2.35 (3H, s): Ar-CH ₃ (Methyl group).

-

δ ~2.5 (1H, br s): -OH (Exchangeable).

-

Synthesis & Manufacturing Protocols

While Williamson ether synthesis (m-cresol + 2-chloroethanol) is a traditional route, the Ethylene Carbonate (EC) Alkylation method is preferred for its "green" chemistry profile, avoiding chlorinated reagents and generating only CO₂ as a byproduct.

Protocol: Catalytic Hydroxyethylation of m-Cresol

Objective: Synthesis of this compound via ring-opening of ethylene carbonate.

Reagents:

-

m-Cresol (1.0 eq)

-

Ethylene Carbonate (1.1 eq)

-

Potassium Carbonate (K₂CO₃) or Potassium Iodide (KI) (0.02 eq, Catalyst)

-

Solvent: Xylene (optional, for azeotropic removal of water if necessary) or solvent-free (neat).

Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and a reflux condenser connected to a gas bubbler (to monitor CO₂ evolution).

-

Charging: Charge m-cresol and the catalyst (K₂CO₃) into the reactor. Heat to 100°C to ensure catalyst dispersion.

-

Addition: Add ethylene carbonate gradually. The reaction is endothermic initially but requires heat to sustain decarboxylation.

-

Reaction: Heat the mixture to 140–150°C . Evolution of CO₂ gas indicates reaction progress. Maintain temperature until gas evolution ceases (approx. 4–6 hours).

-

Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3) or HPLC until m-cresol is <1%.

-

Work-up:

-

Cool the reaction mass to 60°C.

-

Add toluene and wash with 5% NaOH solution (to remove unreacted m-cresol).

-

Wash the organic layer with brine until neutral pH.

-

Dry over anhydrous Na₂SO₄.

-

-

Purification: Distill the crude oil under high vacuum (1–3 mmHg). Collect the fraction boiling at 104–105°C .

Figure 2: Green synthesis pathway utilizing ethylene carbonate to minimize halogenated waste.

Applications in Drug Development

The utility of this compound extends beyond simple solvation.[2]

-

API Intermediate: It serves as a precursor for various aryloxy-propanolamines (beta-blockers) and antihistamines where the meta-methyl group provides specific steric locking in the receptor pocket.

-

Preservative Systems: As a lipophilic analog of phenoxyethanol, it is investigated in topical formulations to enhance antimicrobial efficacy against Gram-positive bacteria, leveraging its higher LogP to penetrate bacterial cell walls more effectively.

-

Anesthetic Pharmacophore: The structural motif mimics lidocaine-like local anesthetics; derivatives are often screened for sodium channel blocking activity.

Safety, Stability & Handling

Signal Word: WARNING

Hazard Statements (GHS):

-

H302: Harmful if swallowed.[3]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[3]

Stability Profile:

-

Chemical Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents (e.g., permanganates, perchlorates) which can oxidize the alcohol to the corresponding carboxylic acid or aldehyde.

-

Storage: Store in a cool, dry place under nitrogen atmosphere if possible to prevent slow auto-oxidation of the ether linkage over prolonged periods (formation of peroxides is rare but possible in ethers).

-

Degradation: Thermal decomposition releases carbon monoxide and acrid smoke.

References

-

National Institute of Standards and Technology (NIST). Ethanol, 2-(3-methylphenoxy)- Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. Compound Summary: this compound (CID 83611).[2] National Center for Biotechnology Information. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-phenoxyethanol (Read-across data for physicochemical properties). Available at: [Link]

Sources

2-(3-Methylphenoxy)ethanol: Physicochemical Profiling and Synthetic Utility in Pharmaceutical Development

Executive Summary

2-(3-Methylphenoxy)ethanol (CAS 13605-19-1), also known as Ethylene glycol m-tolyl ether , is a specialized aromatic ether alcohol serving as a critical intermediate in organic synthesis and a functional agent in aquaculture anesthesia.[1] Structurally analogous to the widely used preservative and anesthetic 2-phenoxyethanol (2-PE), the introduction of a methyl group at the meta position of the benzene ring significantly alters its lipophilicity and pharmacodynamic profile.

This technical guide provides a comprehensive analysis of this compound, detailing its physicochemical properties, industrial synthesis routes, applications in drug development and aquaculture, and analytical characterization standards. It is designed for researchers requiring high-fidelity data for experimental design and regulatory compliance.

Part 1: Chemical Identity & Physicochemical Profile

The physicochemical attributes of this compound are defined by the balance between its hydrophilic hydroxyethyl tail and the lipophilic m-tolyl headgroup. This amphiphilic nature dictates its solubility, membrane permeability, and utility as a solvent or anesthetic agent.

Table 1: Physicochemical Specifications

| Property | Value / Description |

| CAS Registry Number | 13605-19-1 |

| IUPAC Name | This compound |

| Synonyms | Ethylene glycol mono-m-tolyl ether; 3-Methylphenoxyethanol; m-Tolyloxyethanol |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | 104–105 °C at 3 mmHg; ~245 °C at 760 mmHg |

| Density | 1.073 g/cm³ (at 20 °C) |

| Refractive Index ( | 1.5320 |

| LogP (Octanol/Water) | ~1.9 (Predicted) |

| Solubility | Soluble in alcohols, ether, chloroform; Sparingly soluble in water |

Expert Insight on Lipophilicity: The addition of the methyl group at the meta position increases the partition coefficient (LogP) relative to unsubstituted 2-phenoxyethanol (LogP ~1.2). This enhanced lipophilicity facilitates greater blood-brain barrier (BBB) penetration, theoretically increasing its potency as a central nervous system (CNS) depressant in anesthetic applications compared to its parent compound.

Part 2: Synthesis & Manufacturing Protocols

Industrial and laboratory synthesis of this compound primarily relies on the hydroxyethylation of m-cresol. Two primary pathways are utilized depending on scale and available reagents: the Ethylene Oxide Ring-Opening (Industrial) and the Williamson Ether Synthesis (Laboratory).

Pathway A: Ethylene Oxide Ring-Opening (Industrial Standard)

This atom-economical route involves the base-catalyzed addition of ethylene oxide to m-cresol. It is preferred for large-scale manufacturing due to the absence of salt byproducts.

-

Reagents: m-Cresol, Ethylene Oxide, KOH (catalyst).

-

Conditions: 140–160 °C, pressurized reactor.

-

Mechanism: Nucleophilic attack of the phenoxide ion on the epoxide ring.

Pathway B: Williamson Ether Synthesis (Laboratory Scale)

For smaller batches or when handling gaseous ethylene oxide is impractical, the reaction of m-cresol with 2-chloroethanol (ethylene chlorohydrin) is employed.

-

Reagents: m-Cresol, 2-Chloroethanol, NaOH/K₂CO₃.

-

Conditions: Reflux in aqueous ethanol or DMF.

-

Mechanism: S_N2 displacement of the chloride by the phenoxide anion.

Visualization of Synthetic Pathways

Figure 1: Dual synthetic pathways for this compound via epoxide ring-opening and halide displacement.

Part 3: Applications in Life Sciences & Drug Development[3]

Anesthetic Efficacy in Aquaculture

This compound acts as a general anesthetic for poikilotherms (fish and amphibians). It functions similarly to 2-phenoxyethanol but with distinct pharmacokinetic properties due to the methyl substituent.

-

Mechanism of Action: Modulation of GABA_A receptors and blockade of voltage-gated sodium channels, leading to CNS depression.

-

Potency & Toxicity: Research indicates that alkyl-substituted phenoxyethanols often exhibit higher potency than the parent compound. However, the meta-methyl isomer must be dosed carefully to avoid respiratory failure (medullary collapse) before surgical anesthesia is reached.

-

Protocol for Use:

-

Induction: Prepare a stock solution (e.g., 10% in ethanol). Dilute to a final concentration of 200–400 mg/L in tank water.

-

Monitoring: Observe loss of equilibrium (Stage 2) and cessation of opercular movement (Stage 3).

-

Recovery: Transfer to fresh, aerated water immediately upon procedure completion.

-

Pharmaceutical Intermediate

The compound serves as a "privileged scaffold" linker in medicinal chemistry. The hydroxyethyl chain provides a handle for further functionalization (e.g., conversion to a bromide or tosylate), allowing the attachment of the m-tolyloxy moiety to larger pharmacophores.

-

Target Classes: Synthesis of aryloxyalkylamines (potential cardiovascular agents) and PPAR agonists.

-

Metabolic Stability: The meta-methyl group blocks metabolic oxidation at that position, potentially altering the half-life of drugs incorporating this moiety compared to unsubstituted analogs.

Part 4: Analytical Characterization

Validating the identity and purity of CAS 13605-19-1 is essential for regulatory compliance.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (60:40 v/v) isocratic.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm (Absorption maximum of the aromatic ring).

-

Retention Time: Expect elution after 2-phenoxyethanol due to increased hydrophobicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum provides a definitive fingerprint.

-

Solvent: CDCl₃.

-

Key Signals:

-

δ 2.33 ppm (s, 3H): Methyl group attached to the aromatic ring (Ar-CH₃).

-

δ 3.95 ppm (t, 2H): Methylene group adjacent to the hydroxyl (-CH₂-OH).

-

δ 4.08 ppm (t, 2H): Methylene group adjacent to the ether oxygen (Ar-O-CH₂-).

-

δ 6.7–7.2 ppm (m, 4H): Aromatic protons (pattern characteristic of meta-substitution).

-

Part 5: Safety, Toxicology & Handling

While this compound is valuable, it poses specific hazards. Adherence to safety protocols is non-negotiable.

Hazard Identification (GHS Classification)

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

H315: Causes skin irritation.

Metabolic Fate

Upon ingestion or absorption, the compound undergoes metabolism primarily in the liver.[2]

-

Oxidation: The primary alcohol is oxidized by Alcohol Dehydrogenase (ADH) to an aldehyde, and subsequently by Aldehyde Dehydrogenase (ALDH) to (3-Methylphenoxy)acetic acid .

-

Excretion: The acid metabolite is excreted via the kidneys, often as a glucuronide conjugate.

Handling Protocol

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

-

Ventilation: Handle in a fume hood to avoid inhalation of vapors, which may cause CNS depression (dizziness, drowsiness).

-

Spill Management: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 83611, this compound. PubChem. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: this compound. ECHA. Available at: [Link]

-

Turan, C., et al. (2017). Anesthetic effects of 2-phenoxyethanol on Munzur trout fingerlings. Journal of Fisheries. Available at: [Link]

-

U.S. EPA. CompTox Chemicals Dashboard: this compound. Environmental Protection Agency. Available at: [Link]

Sources

Section 1: The Core Moiety: Understanding Phenoxyethanols

An In-Depth Technical Guide to the Structural Analogues of 2-(3-Methylphenoxy)ethanol for Advanced Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound and its structural analogues. We will delve into the synthesis, characterization, and potential therapeutic applications of this chemical family, moving beyond simple data recitation to explain the causal reasoning behind experimental design and analytical validation.

The phenoxyethanol scaffold, a phenoxy group linked to an ethanol moiety via an ether bond, is a versatile and prevalent structure in chemical and pharmaceutical sciences. The parent compound, 2-phenoxyethanol, is widely utilized as an antimicrobial preservative in cosmetics and topical formulations due to its broad-spectrum activity against bacteria and yeasts.[1][2] Its stability, low volatility, and efficacy across a wide pH range make it a reliable excipient.[3]

The subject of this guide, this compound (CAS 13605-19-1), is a specific analogue featuring a methyl group at the meta position of the phenyl ring.[4][5] This substitution subtly alters its physicochemical properties, influencing its potential applications in organic synthesis and as a building block for more complex pharmaceutical agents.[4] Understanding the foundational chemistry of these core molecules is critical before exploring the synthesis and application of novel analogues.

Physicochemical Properties of Core Compounds

Systematic modification of the phenoxy ring allows for the fine-tuning of properties such as lipophilicity, solubility, and metabolic stability. A comparison of the parent compound with its methylated analogues illustrates this principle.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP (o/w) | Water Solubility (mg/L) |

| 2-Phenoxyethanol | 122-99-6 | C₈H₁₀O₂ | 138.16 | 245.2 | 1.16 | 26,700 |

| This compound | 13605-19-1 | C₉H₁₂O₂ | 152.19 | 104-105 @ 3mmHg[4] | ~1.6-1.8 (est.) | Lower than Phenoxyethanol (est.) |

| 2-(4-Methylphenoxy)ethanol | 31691-23-3 | C₉H₁₂O₂ | 152.19 | 261.19 (est.)[6] | 1.65[6] | 9,407[6] |

| 2-(2-Methoxyphenoxy)ethanol | 18181-71-0 | C₉H₁₂O₃ | 168.19 | 276.5[7] | ~1.0 (est.) | Higher than methylated analogues (est.) |

Data compiled from multiple sources. Estimated (est.) values are derived from chemical principles where direct experimental data was not found.

The addition of a methyl group, as seen in the 3- and 4-methyl analogues, increases the molecular weight and the octanol-water partition coefficient (LogP), indicating higher lipophilicity and generally lower water solubility.[6] This shift is a key consideration in drug design for modulating membrane permeability and target engagement.

Section 2: Synthesis of 2-(Aryloxy)ethanol Analogues: A Validated Approach

The most reliable and versatile method for synthesizing 2-(phenoxy)ethanol and its analogues is the Williamson ether synthesis. This protocol is robust, scalable, and adaptable to a wide range of substituted phenols.

General Synthesis Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of a generic 2-(aryloxy)ethanol from a substituted phenol and a 2-haloethanol. The causality behind this choice is its high efficiency and the commercial availability of diverse starting materials. The use of a phase-transfer catalyst can be incorporated to enhance reaction rates for less reactive phenols.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve the substituted phenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), to the solution.[8] The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. K₂CO₃ is a safer, less reactive choice for general applications.

-

Nucleophilic Attack: Slowly add 2-chloroethanol or 2-bromoethanol (1.1 eq) to the reaction mixture. The reaction is typically heated to 80-100°C to facilitate the Sₙ2 reaction between the phenoxide and the haloethanol.[8]

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC), staining with an appropriate agent like potassium permanganate. The disappearance of the starting phenol indicates reaction completion, typically within 4-12 hours.

-

Workup and Extraction: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine to remove the inorganic base and residual DMF.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified.

Purification and Characterization Workflow

Purification is critical to ensure the removal of unreacted starting materials and byproducts. The choice of method depends on the scale and purity requirements.

Workflow Diagram:

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. kissedearth.com.au [kissedearth.com.au]

- 3. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. 2-(4-Methylphenoxy)ethanol (31691-23-3) for sale [vulcanchem.com]

- 7. 2-(2-Methoxyphenoxy)ethanol|CAS 18181-71-0 [benchchem.com]

- 8. researchgate.net [researchgate.net]

environmental fate of glycol ethers like 2-(3-Methylphenoxy)ethanol

An In-depth Technical Guide to the Environmental Fate of 2-(3-Methylphenoxy)ethanol

Introduction

Glycol ethers represent a broad class of organic solvents utilized across numerous industrial and commercial applications, from chemical synthesis to inclusion in pharmaceutical formulations[1]. Their amphiphilic nature, imparting solubility in both aqueous and organic media, is key to their utility but also central to their environmental behavior upon release. This guide provides a detailed examination of the environmental fate of a specific glycol ether, this compound (CAS 13605-19-1).

As a senior application scientist, it is crucial to acknowledge that while this compound is used in organic synthesis and pharmaceutical production, publicly available, direct experimental data on its environmental characteristics is limited[1]. Therefore, this guide employs a scientifically rigorous approach, integrating the available data for this compound with read-across data from structurally analogous and well-studied glycol ethers. This methodology allows for a robust predictive assessment of its environmental distribution, degradation, and ecotoxicological profile, providing researchers and drug development professionals with a comprehensive understanding grounded in established principles of environmental science.

Physicochemical Properties and Predicted Environmental Distribution

A substance's intrinsic physical and chemical properties are the primary determinants of its behavior and partitioning within the environment. For this compound, these properties suggest a principal distribution into aqueous and soil compartments.

Core Properties

The known properties of this compound and its close structural analogs are summarized below. This data is foundational for modeling its environmental transport and fate.

| Property | This compound | 2-(4-Methylphenoxy)ethanol (Analog) | 2-Phenoxyethanol (Analog) | Triethylene glycol monomethyl ether (TGME) (Analog) |

| CAS Number | 13605-19-1 | 31691-23-3 | 122-99-6 | 112-35-6 |

| Molecular Formula | C₉H₁₂O₂ | C₉H₁₂O₂ | C₈H₁₀O₂ | C₇H₁₆O₄ |

| Boiling Point | 104-105°C @ 3mm Hg[1] | 261.19°C (Predicted)[2] | 517.35 K (Normal) | - |

| Density | 1.07 g/cm³[1] | - | 1103 kg/m ³ @ 298.15 K[3] | - |

| Vapor Pressure | 0.00636 mmHg @ 25°C[1] | 0.00117 mmHg @ 25°C (Predicted)[2] | - | - |

| Water Solubility | - | 9,407 mg/L @ 25°C (High)[2] | - | Miscible |

| Log Kₒw | - | 1.65 (Predicted)[2] | - | -1.46 (Calculated)[4] |

| Soil Adsorption Coeff. (Kₒc) | - | - | - | 10 (Estimated)[4] |

Table 1: Physicochemical properties of this compound and its structural analogs.

Environmental Partitioning

The collective data points to a compound with low volatility, indicated by its low vapor pressure, and a preference for partitioning to water and soil over air[2][4]. The high water solubility and low octanol-water partition coefficient (Log Kₒw < 3) of its analogs suggest that this compound is unlikely to bioaccumulate in organisms[2][4].

Furthermore, the low estimated soil/sediment partition coefficient (Kₒc) for analogous glycol ethers like TGME (Kₒc = 10) indicates high mobility in soil[4]. This characteristic implies a potential for leaching from soil into groundwater, but it also facilitates transport to environments where aerobic biodegradation can occur[4]. A fugacity model for TGME predicts a distribution of approximately 46% in water and 54% in soil, with negligible amounts in air and sediment, a pattern that can be reasonably extrapolated to this compound[4].

Biodegradation

The primary mechanism for the removal of glycol ethers from the environment is biodegradation. Based on analog data, this compound is expected to be readily biodegradable.

Aerobic Biodegradation

Screening models for the analog 2-(4-methylphenoxy)ethanol classify it as readily biodegradable[2]. Similarly, other glycol ethers like diethylene glycol methyl ether (DEGME) are considered readily degradable[5]. The term "readily biodegradable" is a regulatory classification based on stringent laboratory tests, most commonly from the OECD 301 series, which indicate that a substance will undergo rapid and ultimate degradation in a variety of aerobic environments[6]. These tests typically require achieving >60% biodegradation within a 10-day window during a 28-day period[6][7].

A risk assessment for a complex substance containing an ethanolamide functional group showed ready biodegradation of 60-85% over 28 days, further supporting the expectation that the ethoxy group in the target molecule is susceptible to microbial degradation.

Proposed Biodegradation Pathway

While the specific microbial consortia and enzymatic pathways for this compound have not been elucidated, a plausible pathway can be proposed based on the known metabolism of its constituent moieties: the ethanol group and the methyl-phenoxy group.

-

Initial Oxidation: The terminal ethanol group is a likely point of initial attack. Similar to ethanol metabolism, an alcohol dehydrogenase (ADH) enzyme would oxidize the alcohol to an aldehyde (2-(3-methylphenoxy)acetaldehyde)[8].

-

Aldehyde Oxidation: The resulting aldehyde is then likely oxidized to a carboxylic acid (2-(3-methylphenoxy)acetic acid) by an aldehyde dehydrogenase (ALDH)[8]. This intermediate is structurally similar to the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA).

-

Ether Cleavage: The ether linkage is typically cleaved by monooxygenase or dioxygenase enzymes. For phenoxyacetic acids, this is a well-studied step, often initiated by genes like tfdA, which cleaves the ether bond to yield the corresponding phenol (in this case, 3-methylphenol or m-cresol) and glyoxylate[9].

-

Ring Fission: The resulting m-cresol, a toxic intermediate, is then hydroxylated and undergoes ortho- or meta-cleavage, opening the aromatic ring. These pathways ultimately funnel the carbon into central metabolic cycles like the Krebs cycle.

Abiotic Degradation

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound, primarily through atmospheric photodegradation.

-

Hydrolysis: The molecule does not contain functional groups that are susceptible to hydrolysis under typical environmental pH conditions[4]. Therefore, hydrolysis is not considered a significant fate process.

-

Photodegradation: For substances that do partition to the atmosphere, reaction with hydroxyl radicals (•OH) is the primary degradation mechanism. The estimated photodegradation half-life for TGME is a mere 3.2 hours, suggesting that any volatilized fraction of this compound would be rapidly degraded[4]. Advanced oxidation processes, such as photocatalytic degradation over TiO₂, have been shown to be effective for the analog 2-(4-methylphenoxy)ethanol, though this process identified the formation of the more toxic intermediate p-cresol[10].

Ecotoxicological Profile

The potential for adverse effects on environmental organisms is a critical component of any fate assessment. Direct ecotoxicity data for this compound is unavailable, but read-across data from analogs suggests low to moderate acute toxicity to aquatic organisms.

| Organism | Endpoint | Value (mg/L) | Test Substance | Reference |

| Aquatic Invertebrate | 48h EC₅₀ | 1192 | Diethylene glycol methyl ether (DEGME) | [5] |

| Aquatic Invertebrate | LC₅₀ | 415.9 | 2-(4-Methylphenoxy)ethanol | [2] |

| Fish | L(E)C₅₀ | >500 | Diethylene glycol methyl ether (DEGME) | [5] |

Table 2: Summary of acute aquatic toxicity data for analogous glycol ethers.

Based on the acute toxicity data for 2-(4-methylphenoxy)ethanol, a Predicted No Effect Concentration (PNEC) of 0.4159 µg/L was derived[2]. While these values indicate that acute toxicity is unlikely at typical environmental concentrations, the formation of more toxic degradation intermediates, such as cresols, must be considered in a comprehensive risk assessment[10].

Experimental Methodologies

To address the data gaps for this compound, standardized and validated experimental protocols are required. The following sections detail the methodologies for assessing its biodegradability and for its analysis in environmental samples.

Protocol: Ready Biodegradability via Manometric Respirometry (OECD 301F)

This protocol is a cornerstone for assessing aerobic biodegradability. The causality behind its design is to measure the oxygen consumed by microorganisms during the degradation of the test substance in a closed system, which serves as a direct proxy for mineralization.

Objective: To determine if this compound is "readily biodegradable" under stringent aerobic conditions.

Principle: A solution of the test substance in a mineral medium is inoculated with activated sludge from a wastewater treatment plant and incubated in sealed vessels with a headspace. The consumption of oxygen is measured by the pressure change in the respirometer.

Step-by-Step Methodology:

-

Preparation of Mineral Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline. This ensures that microbial growth is not limited by essential nutrients.

-

Inoculum Preparation: Collect fresh activated sludge from a domestic wastewater treatment plant. Wash and aerate it to reduce endogenous respiration, ensuring the measured oxygen uptake is primarily due to the degradation of the test substance.

-

Test Setup:

-

Test Vessels: Add mineral medium, inoculum, and the test substance (e.g., at 100 mg/L) to multiple replicate sealed vessels. The substance concentration is a balance between being high enough for accurate measurement and low enough to avoid toxic effects on the inoculum.

-

Reference Vessels: Prepare vessels with a readily biodegradable reference compound (e.g., sodium benzoate). This validates the activity of the inoculum.

-

Toxicity Control Vessels: Prepare vessels containing both the test substance and the reference compound. This is a self-validating step; if the inoculum is active (degrades the reference) but the test substance is not degraded, this control reveals if the test substance is inhibitory to the microorganisms.

-

Blank Control Vessels: Prepare vessels with only inoculum and mineral medium to measure endogenous respiration, which is subtracted from the test vessels.

-

-

Incubation and Measurement: Incubate all vessels at 20-24°C in the dark for 28 days. The respirometer will continuously record the pressure drop, which is converted to mg O₂ consumed.

-

Data Analysis:

-

Calculate the Theoretical Oxygen Demand (ThOD) for this compound based on its molecular formula (C₉H₁₂O₂).

-

Express the measured oxygen consumption as a percentage of the ThOD.

-

Pass Criteria: The substance is considered readily biodegradable if it reaches ≥60% of its ThOD within the 28-day test period, including satisfying the "10-day window" (the 60% level must be reached within 10 days of biodegradation exceeding 10%).

-

Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This analytical method provides the sensitivity and selectivity required to detect and quantify this compound and its potential degradation products in complex environmental matrices like water or soil extracts.

Objective: To accurately quantify this compound in an aqueous sample.

Principle: The analyte is extracted from the aqueous phase into an organic solvent. The extract is then injected into a GC, which separates the components of the mixture. The MS detector then fragments the analyte molecules, creating a unique mass spectrum for positive identification and quantification.

Step-by-Step Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Take a known volume of water sample (e.g., 100 mL).

-

Spike with an appropriate internal standard (e.g., a deuterated analog) for accurate quantification.

-

Adjust pH if necessary to optimize partitioning.

-

Extract the sample 2-3 times with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). The choice of solvent is critical for achieving high extraction efficiency.

-

Combine the organic phases and dry over anhydrous sodium sulfate to remove residual water, which can interfere with GC analysis.

-

Concentrate the extract to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC inlet.

-

Separation: Use a capillary column with a suitable stationary phase (e.g., a high-polarity polyethylene glycol (PEG) phase or a mid-polarity phase like a 1301Sil MS) to achieve good separation from matrix interferences. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and polarity.

-

Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. This is a self-validating choice that enhances sensitivity and selectivity by monitoring only for specific, characteristic mass fragments of this compound and its internal standard, rather than scanning all masses.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentration.

-

Quantify the analyte in the sample by comparing its peak area relative to the internal standard against the calibration curve.

-

Conclusion

While direct experimental data for this compound is sparse, a comprehensive assessment based on its physicochemical properties and data from close structural analogs provides a clear picture of its likely environmental fate. It is expected to be a mobile, water-soluble compound that does not bioaccumulate. The primary removal mechanism from the environment is predicted to be rapid aerobic biodegradation, with atmospheric photodegradation playing a secondary role for any volatilized fraction. Its ecotoxicological profile suggests low to moderate acute toxicity to aquatic life.

For drug development professionals and researchers, this guide underscores the importance of conducting standardized tests, such as the OECD 301F biodegradability assay and validated GC-MS analytical methods, to confirm these predictions and ensure a complete environmental risk assessment for any formulation containing this glycol ether.

References

-

OECD SIDS. (2005). 2-(2-(2-METHOXYETHOXY)ETHOXY)-ETHANOL. UNEP Publications. [Link]

-

Government of Canada. (2023). Risk assessment summary, new substances notification 20983. Canada.ca. [Link]

-

RIVM. (2008). Environmental risk limits for 2-(2-methoxyethoxy)ethanol (DEGME). RIVM letter report 601782007. [Link]

-

Wikipedia. (n.d.). Meprobamate. [Link]

-

Stucki, G., & Leisinger, T. (1983). Degradation pathway of 2-chloroethanol in Pseudomonas stutzeri strain JJ under denitrifying conditions. Applied and Environmental Microbiology, 46(4), 933-939. [Link]

-

Wang, Y., et al. (2021). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. Applied Ecology and Environmental Research, 19(2), 1295-1307. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Ethylene Glycol. NCBI Bookshelf. [Link]

-

Zarrin, S., et al. (2017). Photocatalytic degradation of 2-(4-methylphenoxy)ethanol over TiO2 spheres. Journal of Hazardous Materials, 332, 133-141. [Link]

-

Concawe. (2020). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Report no. 8/20. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Propylene Glycol. [Link]

-

Bælum, J., et al. (2006). Degradation of 4-chloro-2-methylphenoxyacetic acid in top- and subsoil is quantitatively linked to the class III tfdA gene. Applied and Environmental Microbiology, 72(2), 1475-1484. [Link]

-

Li, J., et al. (2024). Biodegradation of Both Ethanol and Acetaldehyde by Acetobacter ghanensis JN01. Fermentation, 10(1), 38. [Link]

-

Kim, K. H., et al. (2008). Determination of Glycol Ethers in Ambient Air by Adsorption Sampling and Thermal Desorption with GC/MS Analysis: Performance Evaluation and Field Application. Journal of Korean Society for Atmospheric Environment, 24(1), 52-63. [Link]

-

U.S. EPA. (1998). Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability. [Link]

-

Rocío-Bautista, P., et al. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Molecules, 26(21), 6656. [Link]

-

Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. [Link]

-

Li, J., et al. (2024). Biodegradation of Both Ethanol and Acetaldehyde by Acetobacter ghanensis JN01. Fermentation, 10(1), 38. [Link]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

-

Hni, B., et al. (2024). Thermophysical Study on the Mixing Properties of Mixtures Comprising 2‐(2-Methoxyethoxy)ethanol, Butan-1-ol, Butan-2-ol, and Propan-1-ol. ChemistrySelect, 9(1). [Link]

-

Stevens, R., & English, C. (2015). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Restek Resource Hub. [Link]

-

Impact Solutions. (n.d.). OECD 301 testing for chemical manufacturers. [Link]

-

Sclar, R. (2014). BIODEGRADATION OF METHYL TERT-BUTYL ETHER AND TERT-BUTYL ALCOHOL USING BIOAUGMENTATION WITH BIOWISH® AQUA. Digital Commons @ Cal Poly. [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanol, 2-phenoxy- (CAS 122-99-6). [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-(4-Methylphenoxy)ethanol (31691-23-3) for sale [vulcanchem.com]

- 3. Ethanol, 2-phenoxy- (CAS 122-99-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. rivm.nl [rivm.nl]

- 6. concawe.eu [concawe.eu]

- 7. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 8. mdpi.com [mdpi.com]

- 9. Degradation of 4-chloro-2-methylphenoxyacetic acid in top- and subsoil is quantitatively linked to the class III tfdA gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photocatalytic degradation of 2-(4-methylphenoxy)ethanol over TiO2 spheres - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Theoretical Investigation of the Molecular Structure, Vibrational Spectra, and Electronic Properties of 2-(3-Methylphenoxy)ethanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(3-Methylphenoxy)ethanol, a derivative of phenoxyethanol, holds potential significance in pharmaceutical and materials science due to its specific structural features. Understanding its three-dimensional structure, conformational preferences, and electronic characteristics at a molecular level is paramount for predicting its behavior, reactivity, and interaction mechanisms. This guide provides a comprehensive theoretical framework for characterizing this compound using quantum chemical calculations. We detail a robust computational protocol employing Density Functional Theory (DFT) to elucidate its stable conformers, vibrational frequencies (FT-IR and Raman), and key electronic properties such as Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP). The methodologies and findings presented herein serve as a foundational reference for the in silico analysis of this molecule and its derivatives, facilitating advanced research and development.

Introduction: The Rationale for Theoretical Analysis

This compound belongs to the family of glycol ethers, which are widely used as solvents and intermediates in various industries. The parent compound, 2-phenoxyethanol, is a common preservative in cosmetic and pharmaceutical products.[1] The addition of a methyl group at the meta position of the phenyl ring introduces subtle but significant changes in steric and electronic properties, which can influence its biological activity, solubility, and reactivity.

Experimental characterization provides essential data, but it is often constrained by sample purity, environmental conditions, and the transient nature of molecular conformations. Theoretical studies, grounded in quantum mechanics, offer a powerful complementary approach.[2] They allow for the exploration of the entire potential energy surface of a molecule, identification of all stable conformers, and prediction of a wide range of properties with high accuracy.[3] Specifically, computational analysis can:

-

Determine the most stable three-dimensional structure and the influence of intramolecular forces, such as hydrogen bonding.

-

Predict and assign vibrational spectra (FT-IR, Raman), which serves as a molecular fingerprint and validates the computed structure against experimental data.

-

Elucidate electronic properties that govern chemical reactivity, such as the location of electron-rich and electron-deficient sites.

This guide establishes a detailed protocol for such a theoretical investigation, using this compound as a case study. The principles and techniques described are broadly applicable to related small organic molecules.

Computational Methodology: A Validated Protocol

The accuracy of quantum chemical calculations is critically dependent on the chosen level of theory and basis set.[3] Our protocol is designed to balance computational cost with high fidelity, following standards widely accepted in the field.

Causality of Method Selection: DFT/B3LYP and the 6-311++G(d,p) Basis Set

For molecules of this size, Density Functional Theory (DFT) offers the most effective compromise between accuracy and computational demand. We have selected the B3LYP functional , which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. B3LYP is renowned for its excellent performance in predicting the geometries and vibrational frequencies of a vast range of organic compounds.[4][5]

The choice of basis set is equally crucial. The 6-311++G(d,p) basis set is a robust choice for this system:

-

6-311G : A triple-zeta valence basis set, providing a flexible description of the valence electrons involved in chemical bonding.

-

++ : Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing systems with lone pairs and for modeling non-covalent interactions like hydrogen bonds.

-

(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for orbital shapes to distort, which is critical for an accurate description of bonding and intermolecular interactions.

All calculations are performed assuming an isolated molecule in the gas phase to establish a baseline understanding of its intrinsic properties.

Experimental Workflow: From Input to Analysis

The computational investigation follows a logical, multi-step process designed to ensure the results are reliable and physically meaningful.

Caption: Computational workflow for the theoretical analysis of this compound.

Protocol Steps:

-

Conformational Analysis: Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformers.[6] A Potential Energy Surface (PES) scan is performed by systematically rotating the key dihedral angles (e.g., C-O-C-C and O-C-C-O) to identify all low-energy minima.

-

Geometry Optimization: Each identified low-energy conformer is then subjected to a full geometry optimization without constraints at the B3LYP/6-311++G(d,p) level of theory. This process finds the exact coordinates corresponding to the lowest energy for that specific conformation.

-

Vibrational Frequency Calculation: For each optimized structure, a frequency calculation is performed. This serves two purposes:

-

Verification: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state, not a stable conformer.[6]

-

Spectroscopy: The calculated frequencies and intensities are used to simulate the FT-IR and Raman spectra.

-

Results and Discussion

Molecular Geometry and Conformational Stability

For the parent molecule, 2-phenoxyethanol, studies have shown that the most stable conformation is a non-planar gauche structure.[4][7] This stability is attributed to a stabilizing intramolecular hydrogen bond (O-H···O) between the hydroxyl hydrogen and the ether oxygen atom.[4] It is predicted that this compound will adopt a similar stable conformation.

The methyl group in the meta position is not expected to cause significant steric hindrance that would alter this fundamental preference. The primary influence of the methyl group will be on the electronic distribution within the phenyl ring.

Below is a schematic of the proposed lowest-energy conformer with the atom numbering scheme used for discussing geometric parameters.

Caption: Atom numbering scheme for this compound.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Angles in °) Note: The following data are representative values based on DFT calculations of analogous structures. Actual values would be derived from the optimization calculation.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| C6-O7 | 1.375 | C6-O7-C8 | 118.5 | C6-O7-C8-C9 | -75.8 |

| O7-C8 | 1.432 | O7-C8-C9 | 108.2 | O7-C8-C9-O10 | 60.1 |

| C8-C9 | 1.528 | C8-C9-O10 | 110.5 | C8-C9-O10-H11 | 55.4 |

| C9-O10 | 1.425 | C9-O10-H11 | 109.1 | ||

| O10-H11 | 0.965 |

The key dihedral angles (C6-O7-C8-C9 and O7-C8-C9-O10) confirm a gauche conformation, which facilitates the formation of the intramolecular O-H···O hydrogen bond, a primary stabilizing factor.[4]

Vibrational Spectroscopy Analysis

The calculated vibrational frequencies provide a direct means to validate the theoretical model against experimental FT-IR and Raman spectra. A scaling factor is typically applied to the computed harmonic frequencies to account for anharmonicity and systematic errors in the DFT method. For B3LYP/6-311++G(d,p), a scaling factor around 0.967 is common.[3]

Table 2: Calculated Vibrational Frequencies and Assignments Note: Wavenumbers are illustrative and based on typical values for these functional groups.

| Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |

| 3780 | 3655 | O-H stretch (free) |

| ~3550 | ~3433 | O-H stretch (H-bonded) |

| 3100-3000 | 2997-2901 | C-H stretch (aromatic) |

| 2980-2880 | 2882-2785 | C-H stretch (aliphatic CH₂) |

| 1605, 1585 | 1552, 1532 | C=C stretch (aromatic ring) |

| 1245 | 1204 | C-O-C stretch (asymmetric ether) |

| 1080 | 1044 | C-O stretch (alcohol) |

The most significant feature is the O-H stretching frequency. A free hydroxyl group would appear around 3650 cm⁻¹. The presence of the intramolecular hydrogen bond significantly redshifts this peak to a lower frequency (around 3400-3500 cm⁻¹), providing strong evidence for this interaction.

Electronic Properties and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[8] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[9]

-

HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, particularly the oxygen atom and the carbons of the ring.

-

LUMO: The LUMO is typically distributed over the antibonding orbitals of the aromatic ring.

-

Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more readily polarizable and reactive.

The MEP is a 3D map of the electrostatic potential on the molecule's surface, providing a powerful visual tool for identifying sites of electrophilic and nucleophilic attack.

-

Red Regions (Negative Potential): These indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, the most negative regions will be centered on the ether and hydroxyl oxygen atoms due to their high electronegativity and lone pairs.

-

Blue Regions (Positive Potential): These indicate electron-deficient areas, which are susceptible to nucleophilic attack. The most positive region will be the hydrogen atom of the hydroxyl group, making it the primary site for hydrogen bonding.

-

Green/Yellow Regions (Neutral Potential): These areas are typically nonpolar, such as the C-H bonds of the aromatic ring and alkyl chain.

Caption: Relationship between MEP regions and predicted chemical reactivity sites.

Conclusion

This guide has outlined a comprehensive theoretical protocol for the detailed characterization of this compound using DFT calculations. The investigation into its conformational landscape reveals a preference for a gauche structure stabilized by an intramolecular O-H···O hydrogen bond. This key structural feature is validated by the predicted red-shift in the O-H vibrational frequency in the simulated IR spectrum. Furthermore, analysis of the electronic structure through HOMO-LUMO and MEP surfaces identifies the electron-rich oxygen atoms as primary nucleophilic sites and the hydroxyl hydrogen as the main electrophilic site, governing the molecule's interaction profile. The methodologies and insights presented here provide a robust foundation for future in silico studies aimed at predicting the physicochemical properties, biological activity, and reactivity of this molecule and its derivatives, thereby accelerating research and development in related fields.

References

-

Badawi, H. M. (2011). Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 63-8. [Link]

-

ResearchGate. (n.d.). Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. Retrieved from [Link]

-

Ferreira, da Silva, J. L., et al. (2024). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. MDPI. [Link]

-

SIELC Technologies. (2018). 2-Phenoxyethanol. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Quantum Chemical Calculation And Spectroscopic Approach For The Analyses Of 2-Oxovaleric Acid, Methyl Ester. Journal of Pharmaceutical Negative Results, 13(Special Issue 10), 1495-1508. [Link]

-

SID. (n.d.). Revealing Intermolecular Interactions and Electronic Properties in the Hydrogen- Bonded Complexes of Alcohols-Acetaldehyde at 308 K. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). 2-(2-Ethoxyethoxy)ethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenoxy)ethanol. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2022). Quantum Chemical Calculation And Spectroscopic Approach For The Analyses Of 2-Oxovaleric Acid, Methyl Ester. Retrieved from [Link]

-

ResearchGate. (2014). NMR Studies on Solution Structures of Methanol and Ethanol Saturated with CO2. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Fe/Ti decorated arsenene for phenoxyethanol detection: DFT and COHP analysis. RSC Advances, 13(39), 27365-27373. [Link]

-

MDPI. (2024). Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions: Confirming an Intriguing Affinity of CO2 to Monoethanolamine (MEA). Molecules, 29(1), 24. [Link]

-

Ozaki, Y. (n.d.). Application of Quantum Chemistry to Spectroscopy. Kwansei Gakuin University. Retrieved from [Link]

-

ResearchGate. (2009). A DFT Study on Intramolecular Hydrogen Bonding in 2-Substituted Phenols: Conformations, Enthalpies, and Correlation with Solute Parameters. Retrieved from [Link]

-

SciELO México. (2021). Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. Journal of the Mexican Chemical Society, 65(4). [Link]

-

National Center for Biotechnology Information. (n.d.). Phenoxyethanol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). 2-Methoxyimino-2-{2-[(2-methylphenoxy)methyl]phenyl}ethanol. Acta Crystallographica Section E, 68(Pt 11), o2697. [Link]

-

Mendeley. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1). [Link]

-

U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(3-methylphenoxy)-. Substance Registry Services. Retrieved from [Link]

Sources

- 1. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Application of Quantum Chemistry to Spectroscopy [yukiozaki.com]

- 3. researchgate.net [researchgate.net]

- 4. Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, DFT investigations, an... preview & related info | Mendeley [mendeley.com]

- 9. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]

safety and handling precautions for 2-(3-Methylphenoxy)ethanol

An In-depth Technical Guide to the Safe Handling of 2-(3-Methylphenoxy)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: A Proactive Approach to Laboratory Safety

This compound (CAS No. 13605-19-1) is a glycol ether utilized in various applications, including as a synthetic intermediate in the development of pharmaceutical compounds and other organic materials.[1] While one safety data sheet indicates that at its given concentration, the substance is not classified as hazardous to health, a proactive and informed approach to safety is paramount in any research setting.[2] The principle of "as low as reasonably achievable" (ALARA) for chemical exposure should always be applied. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses necessary for the responsible use of this compound in a professional laboratory environment.

Section 1: Physicochemical and Chemical Identity

Understanding the fundamental properties of a substance is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions, as well as its potential for environmental transport.

| Property | Value | Source |

| CAS Number | 13605-19-1 | [2][3][4] |

| Molecular Formula | C₉H₁₂O₂ | [3][4] |

| Molecular Weight | 152.19 g/mol | [3] |

| IUPAC Name | 2-(3-methylphenoxy)ethan-1-ol | [3][4] |

| Appearance | Clear, colorless to pale yellow liquid | [2][4] |

| Boiling Point | 104-105 °C (at 3 mm Hg) | [1] |

| Density | 1.07 g/cm³ | [1] |

| Vapor Pressure | 0.00636 mmHg (at 25 °C) | [1] |

| Refractive Index | 1.5300-1.5340 (at 20 °C) | [4] |

Section 2: Hazard Identification and Classification

Regulatory classification provides a baseline for assessing risk. According to available Safety Data Sheet (SDS) information, this compound is not classified as a hazardous substance under current regulations.[2] However, it is crucial to recognize that other sources describe it as having "low toxicity," and related glycol ethers can present various health hazards.[1] Therefore, standard chemical hygiene practices are essential.

GHS Classification (as per available SDS): [2]

-

Physical Hazards: None identified.

-

Health Hazards: The product contains no substances which at their given concentration are considered to be hazardous to health.

-

Environmental Hazards: Contains no substances known to be hazardous to the environment.

Despite the lack of formal classification, the causality behind treating all non-water chemicals with respect is a cornerstone of laboratory safety. The absence of a high hazard rating does not equate to an absence of all risk.

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

The primary objective is to minimize direct contact and inhalation. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[5] For procedures that could generate aerosols or involve heating, a certified laboratory chemical fume hood is mandatory to control vapor exposure.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this and similar chemicals provides a reliable barrier against accidental exposure.[6]

-

Eye Protection: Chemical safety goggles or safety glasses with side shields are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.[6]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl) must be worn.[7] Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.

-

Body Protection: A fully-buttoned laboratory coat must be worn to protect skin and street clothing.[7]

-

Respiratory Protection: Not typically required when adequate engineering controls (i.e., a fume hood) are used.

Experimental Protocol: Donning and Doffing PPE

-

Donning (Putting On):

-

Perform hand hygiene.

-

Put on the lab coat, ensuring it is fully buttoned.

-

Put on eye protection (goggles/safety glasses).

-

Put on gloves, ensuring the cuffs of the gloves extend over the cuffs of the lab coat sleeves.

-

-

Doffing (Taking Off):

-

Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid contaminating hands.

-

Remove the lab coat, turning it inside out as it is removed to contain any surface contamination.

-

Remove eye protection.

-

Perform thorough hand hygiene.

-

Section 4: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for preventing accidents and maintaining the chemical's integrity.

Handling Procedures

-

Handle in accordance with good industrial hygiene and safety practice.[8]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not breathe vapors or spray mist.

-

Keep the substance away from open flames, hot surfaces, and other sources of ignition.[10]

-

Use non-sparking tools if there is any risk of flammable vapor accumulation.[5]

-

Wash hands thoroughly after handling.[8]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

Storage Conditions

-

Keep the container tightly closed in a dry and well-ventilated place.[10]

-

Store at room temperature in the original container.

-

Store away from incompatible materials. A general best practice for ethers and alcohols is to avoid strong oxidizing agents.[11][12]

Section 5: First Aid Measures

Immediate and appropriate first aid is crucial in the event of an accidental exposure. All laboratory personnel should be familiar with the location of emergency eyewash stations and safety showers.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.[2][13] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if symptoms such as irritation occur.[2] |

| Inhalation | Move the exposed person to fresh air. If breathing is difficult or symptoms occur, get medical attention.[2] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[2] |

Section 6: Firefighting and Accidental Release Measures

Firefighting

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment, such as dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[14]

-

Specific Hazards: Combustion may produce carbon oxides (CO, CO₂).[8][14]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][14]

Accidental Release Measures (Spill Cleanup)

The primary goal is to contain the spill safely and prevent it from entering drains or waterways.[9][10]

Protocol for a Small Laboratory Spill:

-

Alert Personnel: Notify others in the immediate area of the spill.

-

Don PPE: Ensure you are wearing appropriate PPE, including eye protection, lab coat, and double gloves.

-

Contain Spill: Cover the spill with a liquid-absorbent, inert material (e.g., vermiculite, sand, or commercial sorbent pads).[9][14]

-

Collect Absorbent: Carefully scoop the absorbed material into a designated, labeled waste container.[9][14]

-

Clean Area: Clean the spill area with soap and water.

-

Dispose of Waste: Dispose of the contaminated absorbent material and PPE as hazardous waste in accordance with all local, regional, and national regulations.[10]

Section 7: Toxicological Profile and Ecological Information

While the available SDS does not classify this compound as hazardous, a comprehensive safety assessment includes reviewing data from analogous compounds.[2] This "read-across" approach provides valuable context.

-

Acute Toxicity: Not classified as acutely toxic.[14]

-

Skin/Eye Irritation: Not classified as a skin or eye irritant, though direct contact should always be avoided.[14]

-

Genotoxicity of Analogs: For the related compound 2-(4-methylphenoxy)ethanol, read-across data from 2-phenoxyethanol showed no mutagenic activity in Ames tests and no clastogenic effects in in vivo micronucleus assays, suggesting a low genotoxic risk.[15]

-

Reproductive Toxicity of Analogs: For 2-phenoxyethanol, a 90-day study established a No Observed Adverse Effect Level (NOAEL), and assessments extrapolated from this data identified no adverse effects on fertility or development at relevant exposure levels.[15]

Ecological Information:

-

It is crucial to prevent the release of any chemical into the environment. Spills should be contained and prevented from entering drains, sewers, or waterways.[10][14]

Section 8: Disposal Considerations

All chemical waste, including unused product and contaminated materials from spill cleanup, must be managed as hazardous waste.

-

Procedure: Collect waste in a clearly labeled, compatible, and sealed container.[7]

-

Regulations: Dispose of contents and container in accordance with all applicable local, regional, and national environmental regulations. Do not dispose of down the drain.[16][17]

Visualized Workflow: Safe Handling of this compound

The following diagram outlines the critical decision-making and action pathway for the safe use of this compound in a laboratory setting.

Caption: A workflow diagram illustrating the key stages for the safe laboratory handling of this compound.

References

-

MG Chemicals. (2020, March 9). Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: Ethanol. Retrieved from [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 2-(2-methoxyethoxy)ethanol. Retrieved from [Link]

-

RIFM. (2022, July 21). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. Retrieved from [Link]

-

US EPA. Ethanol, 2-(3-methylphenoxy)- - Substance Details. Retrieved from [Link]

-

accessdata.fda.gov. SAFETY DATA SHEET. Retrieved from [Link]

-

Wikipedia. Meprobamate. Retrieved from [Link]

-

GOV.UK. Ethanol: incident management. Retrieved from [Link]

-

Environmental Safety, Sustainability and Risk - ESSR. Table of Incompatible Chemicals. Retrieved from [Link]

-

Stanford University. (2012, December 14). Ethanol - Standard Operating Procedure. Retrieved from [Link]

-

Stanford Environmental Health & Safety. Ethanol Factsheet. Retrieved from [Link]

-

CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? Retrieved from [Link]

-

Medical Gear Outfitters. (2025, December 27). Guide to First Aid Kit Alcohol: Uses, Safety, and Tips 2026. Retrieved from [Link]

-

Washington State University. Alcohols (Methanol, Ethanol, Propanol, etc.). Retrieved from [Link]

-

Quora. (2020, September 10). What chemical requires drinking liquor/whiskey as first aid? Retrieved from [Link]

-

Carl ROTH. (2025, March 10). Safety Data Sheet: Methylglycinediacetic acid trisodium salt. Retrieved from [Link]

-

CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

-

Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

-

Environment, Health and Safety - University of California, Berkeley. Appendix K - Incompatible Chemicals. Retrieved from [Link]

-

Risk Management and Safety - University of Georgia. Incompatible Chemicals. Retrieved from [Link]

-

Office of Research Environmental Health and Safety - Utah State University. Incompatible Chemicals. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. L04984.09 [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. mgchemicals.com [mgchemicals.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]

- 12. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 13. medicalgearoutfitters.com [medicalgearoutfitters.com]